A Comprehensive Technical Guide to the Synthesis and Characterization of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate
A Comprehensive Technical Guide to the Synthesis and Characterization of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate
Abstract: The biphenyl scaffold is a privileged structure in medicinal chemistry, materials science, and polymer chemistry, owing to its unique conformational properties and electronic characteristics.[1][2] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate, a highly functionalized biphenyl derivative. We will explore the strategic selection of the Suzuki-Miyaura cross-coupling reaction, detailing the mechanistic underpinnings and providing a robust, step-by-step experimental protocol. Furthermore, this document outlines a multi-technique approach for structural verification and purity assessment, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of substituted biaryl compounds.
Compound Profile and Strategic Importance
Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate is a versatile organic intermediate. The presence of multiple functional groups—a hydroxyl group, which can act as a hydrogen bond donor or be further functionalized, and two methyl ester groups, which can be hydrolyzed to carboxylic acids—makes it a valuable building block for more complex molecules, such as metal-organic frameworks (MOFs) or pharmacologically active compounds.[3]
| Property | Value | Source(s) |
| Chemical Name | Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate | [4] |
| CAS Number | 1245828-39-0 | [3] |
| Molecular Formula | C₁₆H₁₄O₅ | [3][4] |
| Molecular Weight | 286.28 g/mol | [3][4] |
| Physical Form | Solid | [4] |
| Purity (Typical) | ≥97% | [4] |
Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond linking the two phenyl rings is the key synthetic challenge. Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is arguably the most efficient and widely used method for constructing biaryl systems.[5][6] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the required organoboron reagents.[6]
Retrosynthetic Analysis
The target molecule can be disconnected at the central C-C bond, leading to two readily available or easily synthesized precursors: an aryl halide and an arylboronic acid. This retrosynthetic approach is a cornerstone of modern organic synthesis.
Caption: Retrosynthetic pathway for the target compound.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Synthesis
This protocol is a general guideline and may require optimization. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment
-
Reactants: Dimethyl 5-bromoisophthalate, (4-hydroxyphenyl)boronic acid.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂).
-
Ligand: Triphenylphosphine (PPh₃).
-
Base: Anhydrous Potassium Carbonate (K₂CO₃).
-
Solvents: Toluene, Ethanol, Deionized Water, Ethyl Acetate, Brine (saturated NaCl solution).
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).
-
Glassware: Round-bottom flask, reflux condenser, separatory funnel.
-
Equipment: Magnetic stirrer with hotplate, nitrogen/argon line, rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask, add Dimethyl 5-bromoisophthalate (1.0 eq), (4-hydroxyphenyl)boronic acid (1.2 eq), Potassium Carbonate (3.0 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.08 eq).
-
Rationale: An excess of the boronic acid is used to drive the reaction to completion. The base is essential for the transmetalation step. The palladium catalyst and phosphine ligand form the active catalytic species in situ.[7]
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the catalyst.
-
Solvent Addition: Add a degassed mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio) to the flask via syringe. The solvent mixture is chosen to ensure the solubility of both organic and inorganic reagents.[6]
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual water and inorganic salts.[7]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization Workflow
The crude product obtained is typically purified by column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) is used to separate the desired product from unreacted starting materials and catalyst residues.
Caption: General workflow for purification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination in organic chemistry.[8] The ¹H and ¹³C NMR spectra will provide a unique fingerprint for the target molecule.
Table 2: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | Rationale |
| ¹H NMR | ~9.5-10.0 | s (broad) | 1H, Ar-OH | Phenolic protons are often broad and downfield. |
| ~8.4 | t | 1H, Ar-H | Proton at C4, coupled to two meta protons. | |
| ~8.2 | d | 2H, Ar-H | Protons at C2 and C6, coupled to the meta proton. | |
| ~7.5 | d | 2H, Ar-H | Protons ortho to the hydroxyl group. | |
| ~6.9 | d | 2H, Ar-H | Protons meta to the hydroxyl group. | |
| ~3.9 | s | 6H, -OCH₃ | Two equivalent methyl ester groups. | |
| ¹³C NMR | ~166 | C=O | Ester Carbonyl | Typical chemical shift for ester carbonyls.[9] |
| ~158 | C-OH | Phenolic Carbon | Aromatic carbon attached to an oxygen atom. | |
| ~116-145 | Ar-C | Aromatic Carbons | Multiple signals expected in the aromatic region. | |
| ~52 | -OCH₃ | Methyl Carbon | Typical chemical shift for methyl esters.[9] |
(Note: Predicted shifts are estimates and actual values may vary based on solvent and concentration.[10])
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.[8]
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 (broad) | O-H stretch | Phenolic -OH |
| 3100-3000 | C-H stretch | Aromatic C-H |
| ~1725 | C=O stretch | Ester Carbonyl |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether/Ester |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be observed.
-
Expected [M+H]⁺: 287.29
-
Expected [M+Na]⁺: 309.27
The presence of this peak provides strong evidence that the target molecule has been successfully synthesized with the correct molecular formula of C₁₆H₁₄O₅.
Conclusion and Future Outlook
This guide has detailed a reliable and well-documented pathway for the synthesis of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate via the Suzuki-Miyaura cross-coupling reaction. The described protocol, coupled with a rigorous characterization workflow, ensures the production of a high-purity compound suitable for further research and development. The functional handles present in this molecule open up numerous possibilities for its use as a precursor in the development of novel pharmaceuticals, advanced polymers, and functional materials, underscoring the importance of robust synthetic and analytical methodologies in modern chemical science.[1][11]
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